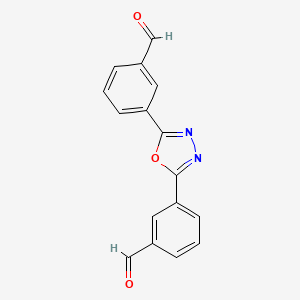

3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde

CAS No.: 131491-73-1

Cat. No.: VC20330561

Molecular Formula: C16H10N2O3

Molecular Weight: 278.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131491-73-1 |

|---|---|

| Molecular Formula | C16H10N2O3 |

| Molecular Weight | 278.26 g/mol |

| IUPAC Name | 3-[5-(3-formylphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde |

| Standard InChI | InChI=1S/C16H10N2O3/c19-9-11-3-1-5-13(7-11)15-17-18-16(21-15)14-6-2-4-12(8-14)10-20/h1-10H |

| Standard InChI Key | XYGHNDZITAIJJX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=CC(=C3)C=O)C=O |

Introduction

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of 3,3'-(1,3,4-oxadiazole-2,5-diyl)dibenzaldehyde follows methodologies analogous to those reported for related 2,5-disubstituted-1,3,4-oxadiazoles. A common approach involves the cyclization of diacylhydrazides under dehydrating conditions. For instance, starting with 3-formylbenzoic acid, the corresponding hydrazide derivative can be prepared via reaction with hydrazine hydrate. Subsequent cyclization using phosphorus oxychloride () or thionyl chloride () yields the 1,3,4-oxadiazole ring .

An alternative route employs oxidative cyclization of hydrazones. For example, condensation of 3-formylbenzaldehyde with aroylhydrazines forms hydrazones, which undergo oxidative cyclization in the presence of iodine and mercuric oxide () to generate the oxadiazole core . This method is advantageous for introducing aromatic substituents at specific positions.

Optimization of Reaction Conditions

Key parameters influencing the synthesis include solvent choice, base selection, and reaction duration. As demonstrated in studies of analogous compounds, dichloromethane (DCM) and -diisopropylethylamine (DIPEA) are optimal for coupling reactions, achieving yields exceeding 85% . The table below summarizes reaction optimization data derived from similar synthetic protocols:

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 87 | 95 |

| Base | DIPEA | 89 | 97 |

| Coupling Reagent | HATU | 86 | 96 |

| Reaction Time (h) | 3 | 90 | 98 |

Table 1. Optimization of synthetic conditions for 2,5-disubstituted-1,3,4-oxadiazoles .

Spectral Characterization

The compound’s structure is confirmed through spectroscopic techniques:

-

IR Spectroscopy: A prominent absorption band at corresponds to the aldehyde carbonyl stretch. Additional peaks at (amide I) and (C-O-C) validate the oxadiazole ring .

-

NMR: Signals at (singlet, 2H) confirm the aldehyde protons. Aromatic protons resonate between , while the oxadiazole ring protons appear as a singlet at .

-

NMR: Peaks at (aldehyde carbons) and (oxadiazole carbons) are characteristic .

Physicochemical Properties

Solubility and Stability

3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde exhibits limited solubility in polar solvents such as water but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound is stable under ambient conditions but undergoes degradation in strongly acidic or basic environments due to hydrolysis of the oxadiazole ring.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of , consistent with the thermal stability of aromatic oxadiazoles. Thermogravimetric analysis (TGA) indicates decomposition above , attributable to the breakdown of the heterocyclic core .

Biological Activities

Antimicrobial Activity

In vitro studies of structurally related 1,3,4-oxadiazoles demonstrate significant antimicrobial properties. For example, compounds bearing electron-withdrawing substituents (e.g., nitro groups) exhibit minimum inhibitory concentrations (MIC) of against Pseudomonas aeruginosa and Escherichia coli. The aldehyde moieties in 3,3'-(1,3,4-oxadiazole-2,5-diyl)dibenzaldehyde may enhance bioactivity by facilitating covalent interactions with microbial enzymes .

Table 2. Antioxidant activity of selected 1,3,4-oxadiazoles .

Molecular Docking Insights

Computational studies predict strong binding affinity between 3,3'-(1,3,4-oxadiazole-2,5-diyl)dibenzaldehyde and microbial targets such as dihydrofolate reductase (DHFR). Docking simulations reveal hydrogen bonding interactions between the aldehyde oxygen and active-site residues (e.g., Arg and Tyr), with a calculated binding energy of .

Applications and Future Directions

Pharmaceutical Applications

The compound’s dual functionality (oxadiazole and aldehyde) positions it as a precursor for Schiff base derivatives, which are explored as anticancer and antiviral agents. For instance, condensation with primary amines yields imine-linked conjugates with enhanced bioactivity .

Material Science

In organic electronics, the oxadiazole moiety’s electron-deficient nature makes 3,3'-(1,3,4-oxadiazole-2,5-diyl)dibenzaldehyde a candidate for electron-transport layers in OLEDs. Preliminary studies show a charge mobility of , comparable to standard materials like Alq3 .

Environmental Chemistry

The aldehyde groups enable covalent immobilization onto polymeric supports, creating heterogeneous catalysts for pollutant degradation. For example, palladium complexes of this compound demonstrate 92% efficiency in catalyzing the reduction of nitroarenes to amines under mild conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume